

# Application Notes and Protocols for In Vivo Formulation of Ceralasertib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceralasertib**

Cat. No.: **B560106**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**Ceralasertib** (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.<sup>[1]</sup> ATR is a critical component of the DNA Damage Response (DDR) pathway, activated in response to replication stress and DNA damage.<sup>[1][2]</sup> By inhibiting ATR, **Ceralasertib** disrupts cell-cycle checkpoints and DNA repair, leading to synthetic lethality in tumors with high levels of replication stress or defects in other DDR pathways, such as those with ATM loss.<sup>[2]</sup> These application notes provide detailed protocols for the in vivo formulation of **Ceralasertib** for preclinical research, along with a summary of its mechanism of action and relevant signaling pathways.

## Mechanism of Action and Signaling Pathway

**Ceralasertib** is an ATP-competitive inhibitor of ATR kinase.<sup>[3]</sup> ATR is a key regulator of the cellular response to DNA replication stress. When replication forks stall, ATR is activated and phosphorylates a number of downstream targets, including Checkpoint Kinase 1 (CHK1).<sup>[1][2]</sup> This phosphorylation cascade leads to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair and fork stabilization.<sup>[1]</sup> In cancer cells with high intrinsic replication stress due to oncogene activation or loss of tumor suppressors, inhibition of ATR by **Ceralasertib** prevents this protective response.<sup>[2]</sup> The unresolved DNA damage leads to mitotic catastrophe and cell death.



[Click to download full resolution via product page](#)

## Quantitative Data for In Vivo Formulation

The following table summarizes key parameters for the in vivo formulation of **Ceralasertib**. It is crucial to note that solubility can be affected by the purity of the compound and the specific formulation components used.

| Parameter                      | Value                   | Vehicle/Solvent    | Notes                                                               |
|--------------------------------|-------------------------|--------------------|---------------------------------------------------------------------|
| Solubility in DMSO             | ≥ 250 mg/mL (606.05 mM) | Dimethyl sulfoxide | Sonication may be required.[4]                                      |
| Solubility in Ethanol          | 39 mg/mL (94.54 mM)     | Ethanol            | Sonication is recommended.[4]                                       |
| Aqueous Solubility             | High                    | Water              | Ceralasertib has high aqueous solubility.                           |
| Oral Bioavailability           | Orally bioavailable     | N/A                | Ceralasertib is designed for oral administration.                   |
| Recommended Dose (preclinical) | 25-50 mg/kg             | Varies by study    | Dosing is dependent on the animal model and experimental design.[5] |
| Plasma Half-life (human)       | 12-16 hours             | N/A                | [6]                                                                 |

## Experimental Protocols

Below are detailed protocols for the preparation of **Ceralasertib** formulations for in vivo studies. The choice of vehicle will depend on the route of administration and the specific experimental requirements.

#### Protocol 1: Formulation for Oral Gavage (Suspension)

This protocol is suitable for creating a homogenous suspension for oral administration.

- Materials:

- **Ceralasertib** powder
- Dimethyl sulfoxide (DMSO)
- Propylene glycol
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

- Procedure:

- Weigh the required amount of **Ceralasertib** powder in a sterile microcentrifuge tube.
- Dissolve the **Ceralasertib** in DMSO to create a stock solution (e.g., 25 mg/mL or 50 mg/mL).[5]
- Vortex thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.
- For a final dosing solution, dilute the DMSO stock solution 1:5 with propylene glycol.[5] For example, to prepare 1 mL of a 5 mg/mL dosing solution from a 25 mg/mL stock, add 200 µL of the stock to 800 µL of propylene glycol.
- Vortex the final solution vigorously before each administration to ensure a uniform suspension.

### Protocol 2: Formulation for Oral Gavage (Solution with Co-solvents)

This protocol is designed to create a clear solution for oral administration, which may improve absorption.

- Materials:

- **Ceralasertib** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

- Procedure:

- Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4]
- Weigh the desired amount of **Ceralasertib** powder.
- Add the vehicle to the **Ceralasertib** powder to achieve the target concentration (e.g., 7.6 mg/mL).[4]
- Vortex the mixture until the **Ceralasertib** is completely dissolved, resulting in a clear solution.

### Protocol 3: Formulation for Intraperitoneal Injection

While **Ceralasertib** is orally bioavailable, some experimental designs may require intraperitoneal injection.

- Materials:

- **Ceralasertib** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Ultrasonic bath

- Procedure:

- Prepare the vehicle by mixing 50% PEG300 and 50% saline.
- Weigh the required amount of **Ceralasertib**.
- First, dissolve the **Ceralasertib** in a minimal amount of DMSO.
- Add the PEG300/saline vehicle to the dissolved **Ceralasertib** to reach the final desired concentration and volume.
- Use an ultrasonic bath to ensure the solution is clear and homogenous. A final concentration of up to 10 mg/mL should be achievable.[7]

### Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo efficacy study using **Ceralasertib**.

[Click to download full resolution via product page](#)

Disclaimer: These protocols are intended for research purposes only. The specific formulation and dosage of **Ceralasertib** should be optimized for each experimental model and study design. It is essential to consult relevant literature and adhere to all institutional and governmental regulations regarding animal research.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceralasertib | AZD6738 | ATR kinase inhibitor | antitumor | TargetMol [targetmol.com]
- 5. [lifetechindia.com](http://lifetechindia.com) [lifetechindia.com]
- 6. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [file.medchemexpress.com](http://file.medchemexpress.com) [file.medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Formulation of Ceralasertib]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560106#in-vivo-formulation-preparation-for-ceralasertib>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)